Cas no 73791-47-6 (Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2))
73791-47-6 structure
Product Name:Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
Numéro CAS:73791-47-6
Le MF:C34H52N2O12S
Mégawatts:712.847889900208
CID:564765
PubChem ID:71463801
Update Time:2025-04-19
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Propriétés chimiques et physiques
Nom et identifiant
-
- ATROPINE SULFATE
- Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
- ATROPINE SULPHATE
- 73791-47-6
- A866023
- Hyoscyamine sulfate
- Atropine sulfate hydrate (2:1:2)
- CID 52507
- Benzeneacetic acid, alpha-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, sulfate (2:1) (salt), dihydrate
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
- BCP12846
- ATROPINE, SULFATE (2:1), DIHYDRATE
- Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
-
- MDL: MFCD00077268
- Piscine à noyau: 1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16?;;;
- La clé Inchi: BXSVDJUWKSRQMD-BAAOIJEOSA-N
- Sourire: S(=O)(=O)(O)O.O(C(C(C1C=CC=CC=1)CO)=O)C1C[C@H]2CC[C@@H](C1)N2C.O(C(C(C1C=CC=CC=1)CO)=O)C1C[C@H]2CC[C@@H](C1)N2C.O.O
Propriétés calculées
- Qualité précise: 387.13500
- Masse isotopique unique: 712.32409627g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 49
- Nombre de liaisons rotatives: 10
- Complexité: 434
- Nombre d'unités de liaison covalente: 5
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 185Ų
Propriétés expérimentales
- Point de fusion: 189-192 °C (A)(lit.)
- Le PSA: 132.75000
- Le LogP: 2.29680
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Informations de sécurité
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | E076895-1g |
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) |
73791-47-6 | 1g |
$ 45.00 | 2022-06-02 | ||
| TRC | E076895-2.5g |
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) |
73791-47-6 | 2.5g |
$ 60.00 | 2022-06-02 | ||
| Chemenu | CM200976-1g |
Bis((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfuric acid dihydrate |
73791-47-6 | 95% | 1g |
$729 | 2022-09-29 | |
| Chemenu | CM200976-1g |
Bis((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfuric acid dihydrate |
73791-47-6 | 95% | 1g |
$729 | 2021-08-05 |
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Littérature connexe
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
3. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
73791-47-6 (Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)) Produits connexes
- 6835-16-1(Hyoscyamine Sulfate Dihydrate)
- 55-48-1(Atropine sulfate)
- 866926-81-0(Scopolamine Sulfate)
- 620-61-1(L-Hyoscyamine sulfate)
- 5908-99-6(Atropine sulfate monohydrate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fournisseurs recommandés
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot